molecular formula C23H23N3O4 B11394896 5-[(4-methylbenzyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-methylbenzyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11394896
M. Wt: 405.4 g/mol
InChI Key: XABCQGYSVWBUFJ-MDZDMXLPSA-N
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Description

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of oxazole, trimethoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H23N3O4/c1-15-5-7-16(8-6-15)14-25-23-18(13-24)26-21(30-23)10-9-17-11-19(27-2)22(29-4)20(12-17)28-3/h5-12,25H,14H2,1-4H3/b10-9+

InChI Key

XABCQGYSVWBUFJ-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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